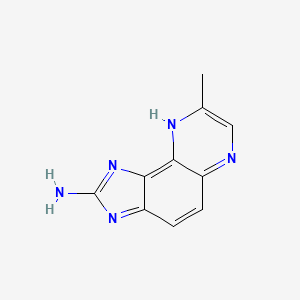![molecular formula C20H14S2 B14336065 Thiophene, 2,2'-[1,1'-biphenyl]-4,4'-diylbis- CAS No. 109359-51-5](/img/structure/B14336065.png)
Thiophene, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene, 2,2’-[1,1’-biphenyl]-4,4’-diylbis- is a complex organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are characterized by a five-membered ring containing one sulfur atom. This particular compound features a biphenyl group, which consists of two benzene rings connected by a single bond, attached to the thiophene ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Thiophene, 2,2’-[1,1’-biphenyl]-4,4’-diylbis-, can be achieved through several methods:
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10) under acidic conditions.
Gewald Reaction: This is a condensation reaction between an α-cyanoester, a ketone, and elemental sulfur.
Metal-Free Dehydration and Sulfur Cyclization: This method uses alkynols and elemental sulfur or potassium ethyl xanthate (EtOCS2K) to produce thiophenes.
Industrial Production Methods
On an industrial scale, thiophenes are typically synthesized by the cyclization of butane, butadiene, or butenes with sulfur. Another method involves heating a mixture of sodium succinate and phosphorus trisulfide (P2S3) to yield thiophenes .
Analyse Chemischer Reaktionen
Types of Reactions
Thiophene, 2,2’-[1,1’-biphenyl]-4,4’-diylbis- undergoes various chemical reactions, including:
Oxidation: Thiophenes can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of thiophenes typically yields tetrahydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the sulfur atom in the thiophene ring activates the ring towards electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiophenes.
Substitution: Halogenated or nitrated thiophenes.
Wissenschaftliche Forschungsanwendungen
Thiophene, 2,2’-[1,1’-biphenyl]-4,4’-diylbis- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of thiophene derivatives involves their interaction with various molecular targets and pathways:
Molecular Targets: Thiophene derivatives can interact with enzymes, receptors, and ion channels.
Pathways Involved: They can modulate signaling pathways such as the inflammatory response by inhibiting key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
Vergleich Mit ähnlichen Verbindungen
Thiophene, 2,2’-[1,1’-biphenyl]-4,4’-diylbis- can be compared with other similar heterocyclic compounds:
Furan (C4H4O): Contains an oxygen atom instead of sulfur.
Pyrrole (C4H4NH): Contains a nitrogen atom instead of sulfur.
Selenophene (C4H4Se): Contains a selenium atom instead of sulfur.
Conclusion
Thiophene, 2,2’-[1,1’-biphenyl]-4,4’-diylbis- is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable subject for further exploration in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
109359-51-5 |
|---|---|
Molekularformel |
C20H14S2 |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
2-[4-(4-thiophen-2-ylphenyl)phenyl]thiophene |
InChI |
InChI=1S/C20H14S2/c1-3-19(21-13-1)17-9-5-15(6-10-17)16-7-11-18(12-8-16)20-4-2-14-22-20/h1-14H |
InChI-Schlüssel |
BPOMLWXIMWKJQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


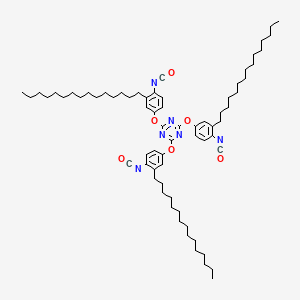
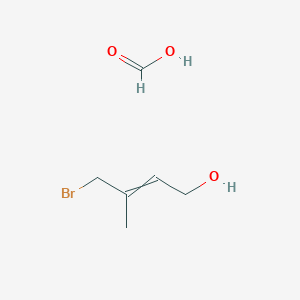
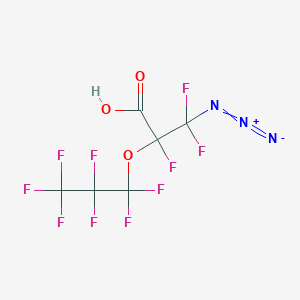
![2-[(3-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B14336003.png)

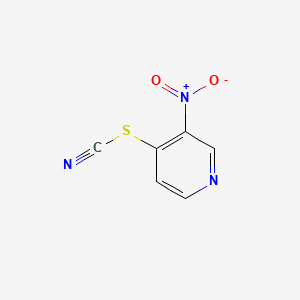
![3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one](/img/structure/B14336013.png)
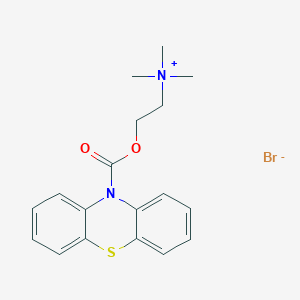
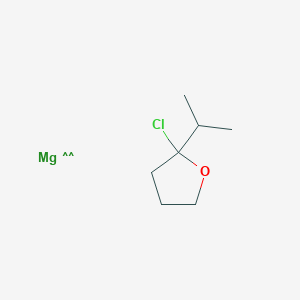
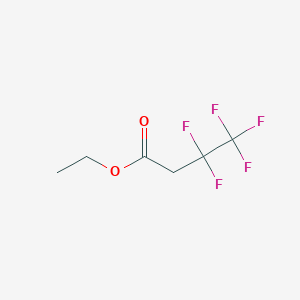
![1H-2,7-Methanocyclopenta[b]pyrazine](/img/structure/B14336030.png)

